molecular formula C14H19N5OS B2985177 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201615-92-9

6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Número de catálogo: B2985177
Número CAS: 2201615-92-9
Peso molecular: 305.4
Clave InChI: RJROPWXGMQIBMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a tert-butyl group at position 6 and a 1-(1,2,5-thiadiazol-3-yl)azetidine moiety at position 2. The dihydropyridazinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Propiedades

IUPAC Name

6-tert-butyl-2-[[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-14(2,3)11-4-5-13(20)19(16-11)9-10-7-18(8-10)12-6-15-21-17-12/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROPWXGMQIBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with appropriate electrophiles, such as carbon disulfide or sulfuryl chloride.

    Azetidine Ring Formation: The azetidine moiety is often introduced through cyclization reactions involving β-amino alcohols or β-amino acids with suitable leaving groups.

    Final Coupling: The final step involves coupling the azetidine-thiadiazole intermediate with the pyridazinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the azetidine ring or the pyridazinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions or with the aid of catalysts like palladium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can lead to ring-opened amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.

Mecanismo De Acción

The mechanism of action of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and azetidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridazinone core can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis based on available data:

Structural Analog: (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Compound 9m)

  • Core Structure: Compound 9m contains a thiazolidinone ring, whereas the target compound features a dihydropyridazinone core. Both scaffolds are associated with anti-inflammatory and kinase-modulating activities .
  • Substituents : Compound 9m incorporates dihydrobenzo[d][1,4]dioxin substituents, which enhance lipophilicity and membrane permeability. In contrast, the target compound’s tert-butyl and thiadiazole groups may improve steric hindrance and metabolic stability.
  • No yield data are provided for the target compound.

Structural Analog: {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (JAK Inhibitor)

  • Core Structure : The JAK inhibitor includes an azetidine ring and pyrrolo[2,3-d]pyrimidine, a motif common in kinase inhibitors. The target compound’s azetidine-thiadiazole substituent may similarly target kinase active sites .
  • Pharmacokinetics : The JAK inhibitor’s molecular weight (699.66 g/mol) and LCMS data (m/z 554.0 [M+H]⁺) suggest favorable drug-likeness. The target compound’s tert-butyl group may reduce solubility compared to the JAK inhibitor’s trifluoromethyl and pyrazole groups.
  • Therapeutic Relevance: The JAK inhibitor is explicitly designed for inflammatory and autoimmune disorders , while the target compound’s dihydropyridazinone core has been linked to phosphodiesterase (PDE) inhibition in unrelated studies .

Research Findings and Limitations

  • Structural Insights : The azetidine and thiadiazole groups in the target compound may confer rigidity and hydrogen-bonding capacity, akin to the JAK inhibitor’s pyrrolopyrimidine and pyrazole motifs .
  • Gaps in Data: No direct pharmacological or synthetic data for the target compound are available in the provided evidence. Comparisons rely on structural parallels and documented activities of related heterocycles.
  • Methodological Notes: SHELX software is widely used for crystallographic refinement, suggesting that structural validation of the target compound (if crystallized) would likely employ this tool.

Actividad Biológica

The compound 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one , a derivative of pyridazine and thiadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for the compound is C19H21N5O4S3C_{19}H_{21}N_5O_4S^3, with a molecular weight of approximately 479.60 g/mol. The structure includes a tert-butyl group, a thiadiazole moiety, and a pyridazinone ring, which are critical for its biological activity.

Physical Properties

PropertyValue
Molecular Weight479.60 g/mol
AppearanceSolid
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects on tumorigenic cell lines. In vitro assays revealed selective cytotoxicity against certain cancer cells while sparing normal cells. For example, one study reported that derivatives exhibited IC50 values in the range of 28 to 290 ng/mL against various cancer cell lines .

The biological activity of 6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, reducing oxidative stress in cells .
  • Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that specific derivatives exhibited moderate to high inhibitory activities against these cell lines .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related thiadiazole compounds. The results demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.